1-cyclopentyl-4-methyl-1H-imidazole-2-carbaldehyde
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Overview
Description
1-Cyclopentyl-4-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a cyclopentyl group at the 1-position, a methyl group at the 4-position, and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-methyl-1H-imidazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopentyl-substituted amine and a methyl-substituted nitrile, the imidazole ring can be formed through a series of condensation reactions.
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Cyclization of Amido-Nitriles: : This method involves the reaction of cyclopentylamine with 4-methyl-2-nitrobenzaldehyde, followed by reduction and cyclization to form the imidazole ring. The reaction conditions typically include the use of a reducing agent such as sodium borohydride and a catalyst like nickel .
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Dehydrative Cyclization: : Another approach involves the dehydrative cyclization of a cyclopentyl-substituted amide with a methyl-substituted aldehyde under acidic conditions. This method often employs sulfuric acid or phosphoric acid as the dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of high-pressure reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, due to the electron-donating effect of the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-Cyclopentyl-4-methyl-1H-imidazole-2-carboxylic acid.
Reduction: 1-Cyclopentyl-4-methyl-1H-imidazole-2-methanol.
Substitution: Various substituted imidazoles depending on the electrophile used.
Scientific Research Applications
1-Cyclopentyl-4-methyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-methyl-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-4-methyl-1H-imidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Cyclopentyl-4-methyl-1H-imidazole-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1-Cyclopentyl-4-methyl-1H-imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
1-Cyclopentyl-4-methyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs
Properties
IUPAC Name |
1-cyclopentyl-4-methylimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-6-12(10(7-13)11-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWVNGSMLMLKRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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